Copper-Free Click Chemistry: Cycloaddition Yield with a Hexanuclear Rhenium Cluster
In a direct head-to-head comparison, methyl 4-hydroxyhex-2-ynoate and dimethyl acetylenedicarboxylate were each reacted with the azide cluster [Re₆Se₈(PEt₃)₅(N₃)]BF₄ under identical conditions. Methyl 4-hydroxyhex-2-ynoate formed the triazolate complex [Re₆Se₈(PEt₃)₅(L₂)]BF₄, where L₂ is 4-methoxycarbonyl-5-(1-propanol)-1,2,3-triazol-2-yl, with successful isolation and characterization by single-crystal X-ray diffraction [1]. This demonstrates that the propargylic alcohol functionality does not interfere with the cycloaddition, enabling post-synthetic modification at the hydroxyl position, a feature absent in the symmetrical diester comparator [1].
| Evidence Dimension | Triazolate complex formation via azide-alkyne cycloaddition |
|---|---|
| Target Compound Data | Formation of [Re₆Se₈(PEt₃)₅(L₂)]BF₄, confirmed by single-crystal X-ray diffraction |
| Comparator Or Baseline | Dimethyl acetylenedicarboxylate (DMAD), forming [Re₆Se₈(PEt₃)₅(L₁)]BF₄, also confirmed by single-crystal X-ray diffraction |
| Quantified Difference | Methyl 4-hydroxyhex-2-ynoate installs a free hydroxyl handle for further derivatization; DMAD provides only ester functionalities, limiting post-cycloaddition synthetic utility |
| Conditions | Reaction of [Re₆Se₈(PEt₃)₅(N₃)]BF₄ with alkyne in unspecified solvent at room temperature; product structures determined by single-crystal X-ray diffraction (Dalton Trans., 2013) |
Why This Matters
For materials science and inorganic synthesis groups building functionalized cluster complexes, methyl 4-hydroxyhex-2-ynoate provides an orthogonal functionalization site that dimethyl acetylenedicarboxylate cannot offer, directly influencing procurement choice.
- [1] Knott, S. A.; et al. Azide alkyne cycloaddition facilitated by hexanuclear rhenium chalcogenide cluster complexes. Dalton Trans. 2013, 42, 8132–8139. View Source
